molecular formula C16H15N5O7 B3888332 6-[(1E)-2-[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL

6-[(1E)-2-[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL

Cat. No.: B3888332
M. Wt: 389.32 g/mol
InChI Key: QHVDUGBFCIPIPG-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(1E)-2-[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes morpholine and nitrophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-[(1E)-2-[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL involves several steps. Typically, the synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the nitrophenyl and morpholine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

    Industrial Production: On an industrial scale, the production methods are optimized for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

6-[(1E)-2-[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, often using reagents like sodium methoxide (NaOCH3).

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

6-[(1E)-2-[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[(1E)-2-[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase.

    Pathways Involved: It modulates the activity of these enzymes, thereby influencing the cellular redox state and protecting cells from oxidative damage.

Comparison with Similar Compounds

When compared to similar compounds, 6-[(1E)-2-[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL stands out due to its unique structural features and versatile applications:

Properties

IUPAC Name

6-[(E)-2-(4-morpholin-4-yl-3-nitrophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O7/c22-15-14(21(26)27)11(17-16(23)18-15)3-1-10-2-4-12(13(9-10)20(24)25)19-5-7-28-8-6-19/h1-4,9H,5-8H2,(H2,17,18,22,23)/b3-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVDUGBFCIPIPG-HNQUOIGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)/C=C/C3=C(C(=O)NC(=O)N3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[(1E)-2-[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL
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6-[(1E)-2-[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL
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6-[(1E)-2-[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL
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6-[(1E)-2-[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL
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6-[(1E)-2-[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL
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6-[(1E)-2-[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL

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